

Technical Support Center: Apixaban Intermediate Synthesis & Purity Control

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Compound of Interest

Compound Name: *N*-cyano-*N*-methylpyridine-3-carboxamide
CAS No.: 116009-24-6
Cat. No.: B569888

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Topic: Improving Purity & Controlling Isomers in Apixaban Intermediate Synthesis Content
Type: Technical Troubleshooting Guide & FAQ Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals[1]

Core Directive & Scientific Clarification

Status:ACHIRAL MOLECULE Clarification: Apixaban (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is an achiral molecule.[1][2][3][4][5][6][7][8][9][10][11][12] It possesses no asymmetric carbon atoms (stereocenters).[5]

Why are you seeing "enantiomer-like" impurities? If you are observing split peaks or "isomeric" impurities in your HPLC/UPLC traces, you are likely encountering Regioisomers or Atropisomers (rotational isomers), not enantiomers.[1] In the synthesis of the tetrahydro-1H-pyrazolo[3,4-c]pyridine core, the formation of the pyrazole ring is the critical stereoelectronic step.[1] If the hydrazine attacks the electrophilic precursor in the reverse orientation, a

Regioisomer is formed. This impurity often co-elutes with the product and is difficult to separate, mimicking the behavior of an enantiomer.

This guide focuses on Regioisomeric Control and Process Impurity Elimination to achieve high purity (>99.5%).

Troubleshooting Guide: Questions & Answers

Category A: Regioselectivity & Ring Formation

Q1: I am detecting a persistent impurity (RRT ~0.95-1.05) after the pyrazole cyclization step. It tracks with the product during crystallization. What is it?

Diagnosis: This is likely the N2-Regioisomer (or "Isomer B"). Mechanism: The key cyclization step involves the reaction of the enamine intermediate (e.g., 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one) with the hydrazone chloride (ethyl chloro[(4-methoxyphenyl)hydrazono]acetate).[1]

- **Desired Pathway:** The terminal nitrogen of the hydrazine attacks the electrophilic center to form the 1-(4-methoxyphenyl) isomer.
- **Undesired Pathway:** Reverse attack or tautomerization leads to the wrong substitution pattern on the pyrazole ring.

Solution Protocol:

- **Temperature Control:** Maintain the cyclization reaction temperature strictly between 60°C and 70°C. Higher temperatures (>75°C) favor the thermodynamic distribution, which may increase the ratio of the unwanted isomer.
- **Base Selection:** Switch from strong inorganic bases (like NaOH) to organic bases (e.g., Triethylamine or Diisopropylethylamine) during the coupling phase to modulate the kinetics of the nucleophilic attack.[1]
- **Acid Catalysis (Post-Coupling):** Ensure the subsequent acid-catalyzed elimination (morpholine loss) is performed with TFA (Trifluoroacetic acid) or HCl in a controlled manner to force the closure of the correct ring geometry.[1]

Category B: Impurity Profiling & Removal[12][13]

Q2: My final Apixaban Ethyl Ester intermediate has a yellow coloration and an impurity at RRT 1.2. Recrystallization isn't removing it.

Diagnosis: This is likely the "Dimer" Impurity or an Azo-coupling byproduct. Cause: Excess diazonium salt or hydrazone precursor reacting with itself or the phenol moiety under uncontrolled pH conditions.

Remediation Protocol:

- Carbon Treatment: Dissolve the crude intermediate in a mixture of Dichloromethane/Methanol (9:1) and treat with activated carbon (Type C, 10% w/w) at reflux for 1 hour.[1] Filter while hot.
- Solvent Switch: Recrystallize using Ethanol/Water (80:20) or Isopropanol.[1] Avoid pure Ethyl Acetate, as it often fails to purge the dimer effectively.

Q3: How do I remove the "Acid Impurity" (Apixaban Acid) formed during the amidation step?

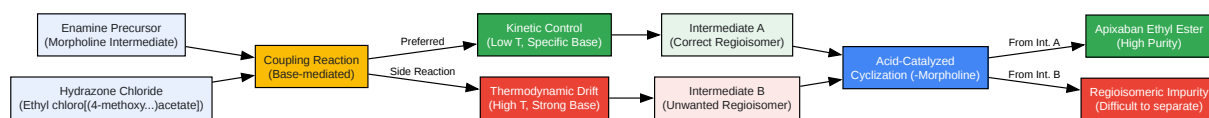
Context: The final step converts the ethyl ester to the carboxamide (Apixaban).[1] Hydrolysis is a competing side reaction. Solution:

- Ammonia Source: Use Anhydrous Ammonia in Methanol/Glycol (20-30%) rather than aqueous ammonia. Water promotes hydrolysis to the acid.
- Pressure/Temp: Run the reaction in a pressure vessel at 45-55°C. Avoid exceeding 60°C, as amide hydrolysis accelerates significantly.
- Purification: If the acid is present (>0.5%), wash the organic layer (DCM) with 5% Sodium Bicarbonate solution.[1] The acid will partition into the aqueous phase as the salt, while the amide remains in the organic phase.

Visualizing the Purity Pathways

Workflow 1: Controlling Regioselectivity in the Critical Cyclization Step

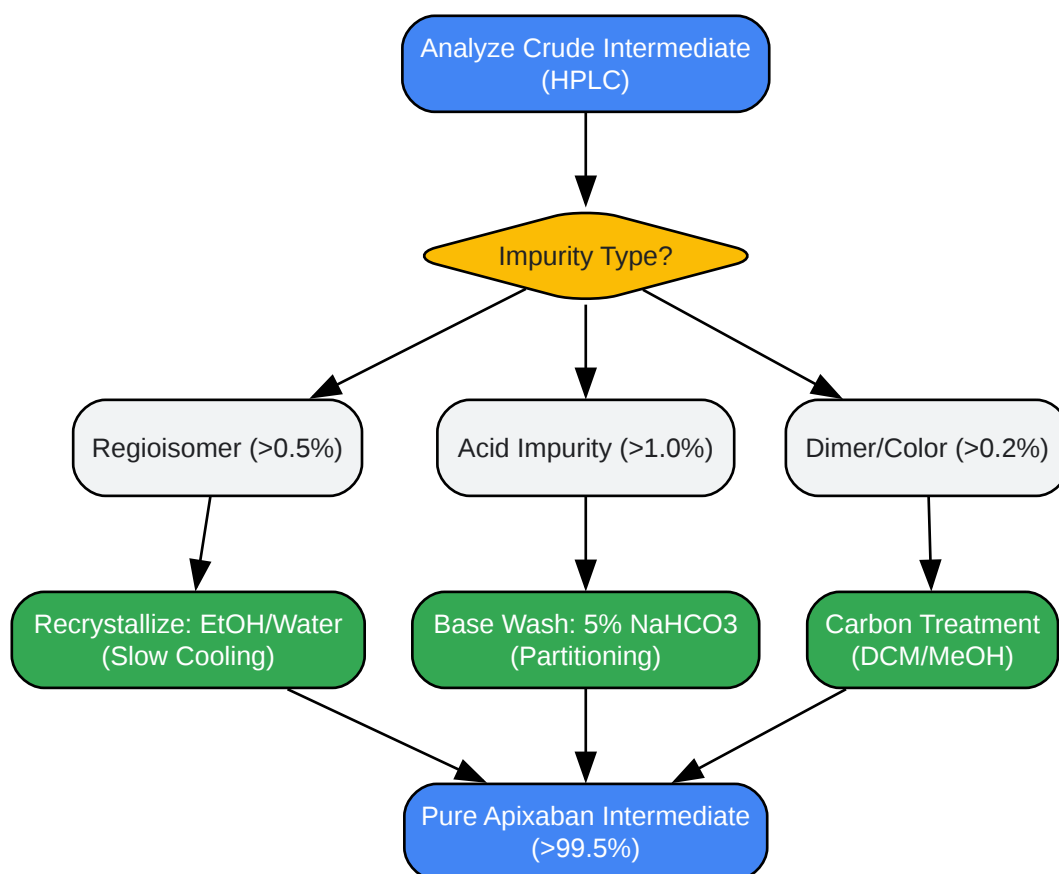
The following diagram illustrates the divergence point where the "pseudo-enantiomer" (Regioisomer) is formed.



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Caption: Divergence of regiochemical pathways during the pyrazole ring formation. Strict kinetic control is required to minimize the "Intermediate B" pathway.

Workflow 2: Purification Decision Tree



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Caption: Strategic purification protocols based on specific impurity identification.

Quantitative Data: Impurity Limits & Specifications

The following table summarizes the critical process impurities and their acceptable limits for the intermediate stage (Apixaban Ethyl Ester) to ensure the final API meets ICH Q3A guidelines.

Impurity Name	Structure / Origin	RRT (Approx)*	Limit (Intermediate)	Removal Strategy
Regioisomer	Isomeric Pyrazole (N2-substituted)	1.05 - 1.10	< 0.15%	Controlled Cyclization Temp (<70°C)
Apixaban Acid	Hydrolysis Product	0.85	< 0.50%	NaHCO ₃ Wash / Anhydrous Conditions
Dimer	Azo-coupling byproduct	1.20+	< 0.10%	Activated Carbon / EtOH Recrystallization
Enamine	Unreacted Starting Material	0.90	< 0.10%	Acid Wash (HCl)

*RRT (Relative Retention Time) varies by method but typically clusters around these values in C18 Reverse Phase systems.

References

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- World Journal of Pharmaceutical Sciences.Investigation on Polymorphs of Apixaban, an Anticoagulant Drug. WJPS Online. Available at: [\[Link\]](#)[\[1\]](#)

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